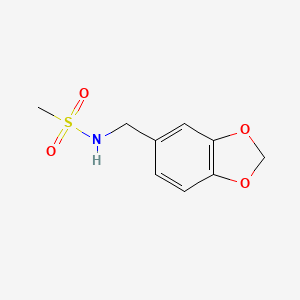
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide
Vue d'ensemble
Description
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide, also known as MDMA sulfonamide, is a chemical compound that has been gaining attention in the scientific research community due to its potential therapeutic effects. MDMA sulfonamide is a derivative of MDMA, a popular recreational drug commonly known as ecstasy. However, MDMA sulfonamide is not intended for human consumption and is solely used for research purposes.
Applications De Recherche Scientifique
Analogue of Capsaicin
The compound has been identified as an analogue of capsaicin, which is known for its application in pain relief and management. The structural modification of capsaicin to include a 1,3-benzodioxole ring and a benzene sulfonamide group instead of an aliphatic amide chain could lead to new insights into the treatment of pain and inflammation .
Anticancer Activity
Researchers have designed and synthesized derivatives of this compound, evaluating their anticancer activity against various cancer cell lines. These studies aim to develop new anticancer agents that can target specific pathways or mechanisms within cancer cells .
Complement System Modulation
The compound has been studied for its potential role in modulating the complement system, which is part of the innate immune response. Specifically, it has been investigated as an orally bioavailable C5a receptor inverse agonist, which could have implications for treating diseases where the complement system plays a role .
Structural Analysis and Crystallography
The compound’s crystal structure has been analyzed, providing valuable information about its molecular geometry and interactions. This data is crucial for understanding how the compound and its derivatives might interact with biological targets at the molecular level .
Bioisosteric Replacement Studies
The compound serves as a model for bioisosteric replacement studies, where researchers aim to replace certain functional groups in a molecule with others that have similar physical or chemical properties. This approach is used to improve the efficacy or reduce the side effects of pharmacological agents .
Supramolecular Chemistry
In crystal form, the compound aggregates into supramolecular layers, which is of interest in the field of supramolecular chemistry. Understanding these interactions can lead to the development of new materials with specific properties .
Mécanisme D'action
Mode of Action
The mode of action of N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide is also not well-understood at this time. It’s known that the compound was designed by converting the vanillyl system on the capsaicinoid structure to a benzodioxol group, and modifying the alkyl-lipophilic chain by an aromatic ring. The amide bond was replaced by a sulfonamide bond using bioisosteric concepts . .
Biochemical Pathways
The biochemical pathways affected by N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide are currently unknown. As the compound is a relatively new chemical entity, further studies are required to understand its impact on various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is a key factor in its efficacy as a therapeutic agent .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can potentially affect the action of the compound .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-15(11,12)10-5-7-2-3-8-9(4-7)14-6-13-8/h2-4,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOTTZZWODVWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2866670.png)

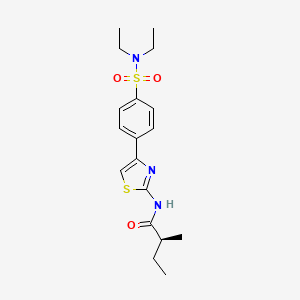

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2866678.png)
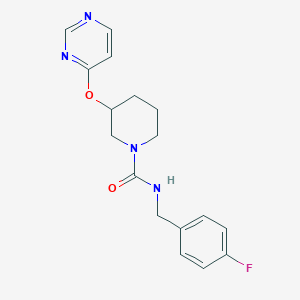
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide](/img/structure/B2866683.png)
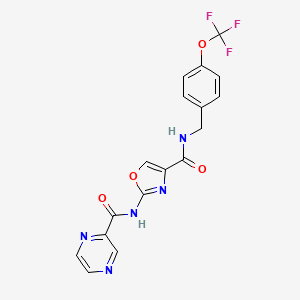
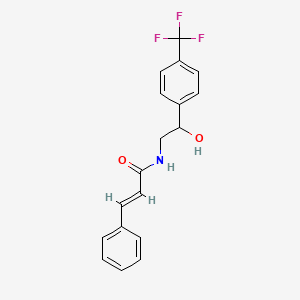
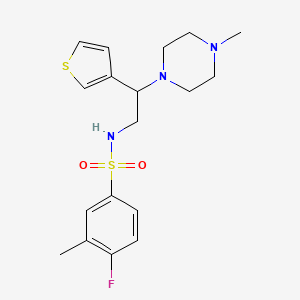
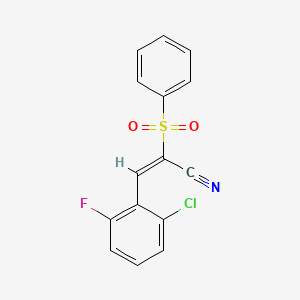
![Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2866690.png)

![3-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2866692.png)